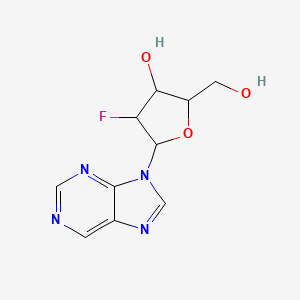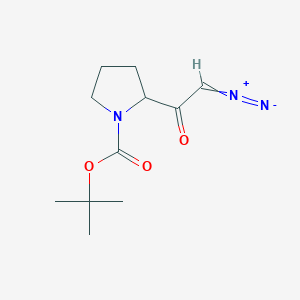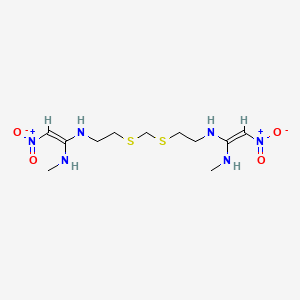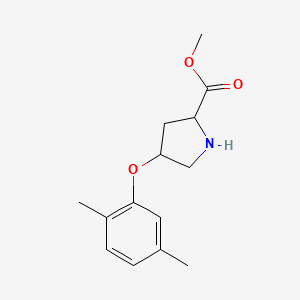
Purine-9-beta-d-(2'-deoxy-2'-fluoro) arabinoriboside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-β-D-(2'-デオキシ-2'-フルオロ)アラビノフラノシルプリンは、修飾されたヌクレオシドアナログです。これは、糖部分の2'位の水酸基がフッ素原子に置換されたプリンヌクレオシドアナログです。この修飾により、安定性が向上し、生物活性も変化するため、科学研究や医療用途で貴重な化合物となっています。
準備方法
合成経路と反応条件
9-β-D-(2'-デオキシ-2'-フルオロ)アラビノフラノシルプリンの合成は、通常、適切な前駆体のフッ素化を伴います。 一般的な方法の1つは、[18F]KF/K.2.2.2などのフッ素化剤を使用して、2'-デオキシ-2'-フルオロ-β-D-アラビノフラノシルグアニンをジメチルスルホキシド中で高温で直接フッ素化するものです 。反応条件は、最終生成物の収率と純度が高くなるように慎重に制御されます。
工業的生産方法
9-β-D-(2'-デオキシ-2'-フルオロ)アラビノフラノシルプリンの工業的生産には、収率を最大化し、不純物を最小限に抑えるために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、通常、結晶化やクロマトグラフィーなどの複数の精製工程が含まれ、最終生成物が厳しい品質基準を満たしていることを保証します。
化学反応の分析
反応の種類
9-β-D-(2'-デオキシ-2'-フルオロ)アラビノフラノシルプリンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成します。
還元: 還元反応は、プリン環または糖部分を修飾することができます。
置換: フッ素原子は、適切な条件下で他の官能基に置換することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核試薬が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換に基づいて最適化されます。
主な生成物
これらの反応から形成される主な生成物は、使用された特定の反応条件と試薬によって異なります。たとえば、酸化は酸化されたプリン誘導体をもたらす可能性がありますが、置換反応は分子に新しい官能基を導入することができます。
科学研究への応用
9-β-D-(2'-デオキシ-2'-フルオロ)アラビノフラノシルプリンは、幅広い科学研究への応用を持っています。
科学的研究の応用
Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies of nucleoside metabolism and as a tool to investigate the mechanisms of nucleoside transport and phosphorylation.
Medicine: It has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies.
Industry: The compound is used in the development of new pharmaceuticals and as a precursor in the synthesis of other biologically active molecules.
作用機序
9-β-D-(2'-デオキシ-2'-フルオロ)アラビノフラノシルプリンの作用機序には、DNAへの組み込みが含まれ、そこで鎖終結剤として作用します。これは、DNA合成を阻害し、癌細胞のアポトーシス誘導につながります。 この化合物は、DNAポリメラーゼやDNA複製に関与する他の酵素を標的にし、正常な細胞周期を阻害し、細胞死につながります 。
類似の化合物との比較
類似の化合物
クロファラビン: 類似の抗腫瘍活性を示す別のフッ素化ヌクレオシドアナログ。
フルダラビン: 血液悪性腫瘍の治療に使用されるプリンヌクレオシドアナログ。
2-アミノ-9-(2-デオキシ-2-フルオロ-β-D-アラビノフラノシル)-9H-プリン: リンパ系悪性腫瘍を標的にする抗腫瘍活性を示す類似の化合物.
独自性
9-β-D-(2'-デオキシ-2'-フルオロ)アラビノフラノシルプリンは、その特定のフッ素修飾のために独特です。この修飾により、安定性が向上し、生物活性も変化します。これにより、特定の種類の癌細胞を標的にする上で特に効果的であり、科学研究のための貴重なツールを提供します。
類似化合物との比較
Similar Compounds
Clofarabine: Another fluorinated nucleoside analogue with similar antitumor activity.
Fludarabine: A purine nucleoside analogue used in the treatment of hematological malignancies.
2-Amino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine: A similar compound with antitumor activity targeting lymphoid malignancies.
Uniqueness
Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside is unique due to its specific fluorine modification, which enhances its stability and alters its biological activity. This makes it particularly effective in targeting certain types of cancer cells and provides a valuable tool for scientific research.
特性
IUPAC Name |
4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O3/c11-7-8(17)6(2-16)18-10(7)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLWLNFMONEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid](/img/structure/B12105982.png)


![N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B12105997.png)
amine](/img/structure/B12106000.png)
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12106004.png)
![[11-Formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12106007.png)
![3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12106011.png)


![(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)
![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)

